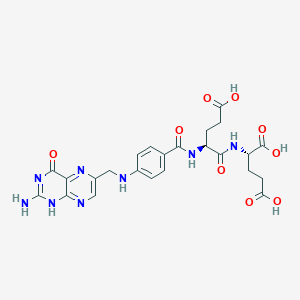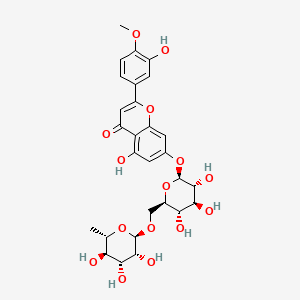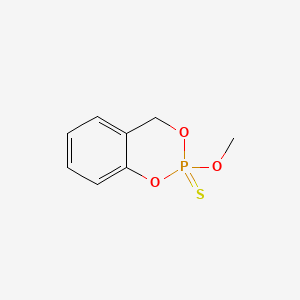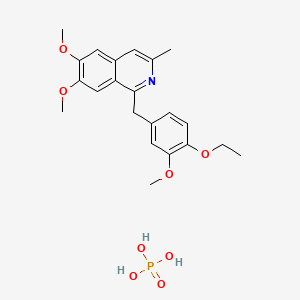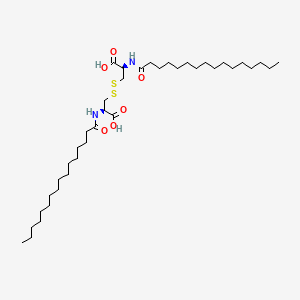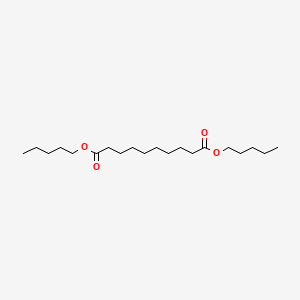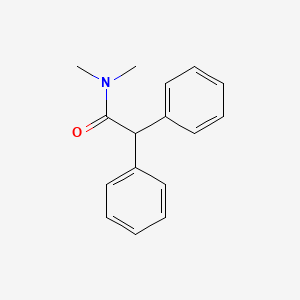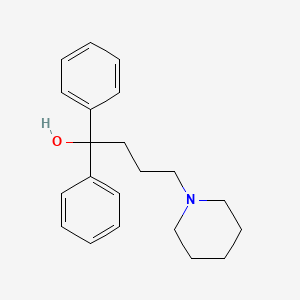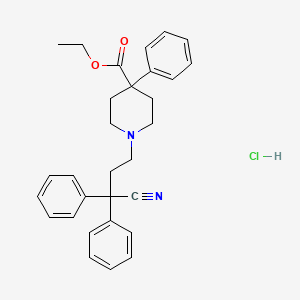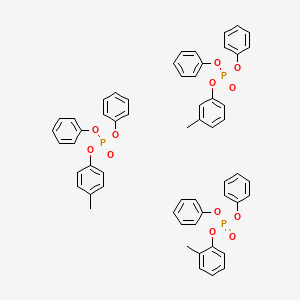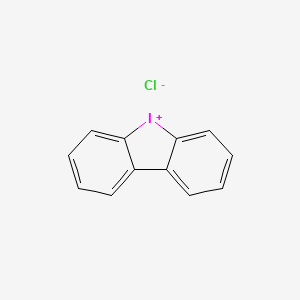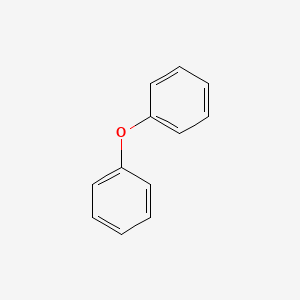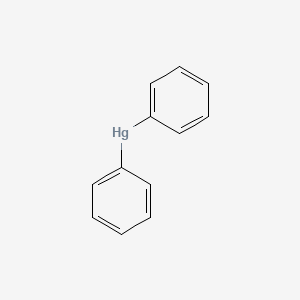
1,4-戊二烯-3-酮
描述
1,4-Pentadien-3-one is a chemical compound that has been studied for its potential biological activities . It is derived from curcumin and has shown excellent inhibitory activity against plant viruses .
Synthesis Analysis
A series of 1,4-pentadien-3-one derivatives containing a substituted pyrazole subunit were designed and synthesized . Their structures were characterized by 1H-NMR, 13C-NMR, and elemental analysis . Another study designed and synthesized a series of 1,4-pentadien-3-one derivatives containing a 1,3,4-thiadiazole moiety .Molecular Structure Analysis
The molecular structure of 1,4-Pentadien-3-one was confirmed by IR, 1H-NMR, and 13C-NMR spectroscopy and elemental analysis .科学研究应用
Antiviral Activity
1,4-Pentadien-3-one derivatives have been found to exhibit significant antiviral properties. For instance, studies have shown these compounds to be effective against various viruses, including those causing plant diseases. Derivatives containing a pyridine moiety have been highlighted as potential templates for the development of new antiviral agents .
Antibacterial Properties
These derivatives also demonstrate antibacterial activities, which makes them valuable in the development of new antibacterial drugs. Their effectiveness against different bacterial strains has been a subject of research, indicating their potential in medical applications .
Anticancer Potential
The anticancer activity of 1,4-Pentadien-3-one derivatives is another significant area of research. These compounds have been studied for their efficacy in inhibiting the growth of cancer cells, with promising results that suggest potential use in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of these derivatives make them candidates for the treatment of inflammatory diseases. Research has shown that they can effectively reduce inflammation, which is beneficial for conditions such as arthritis .
Antioxidative Benefits
1,4-Pentadien-3-one derivatives have antioxidative effects, which are important in protecting cells from oxidative stress. This property is crucial in preventing diseases related to oxidative damage .
Anti-HIV Activities
These compounds have also been studied for their potential to inhibit HIV, offering a new avenue for the development of HIV treatments. Their ability to interfere with the virus’s life cycle makes them promising candidates for further research .
Antifungal Applications
The antifungal activity of 1,4-Pentadien-3-one derivatives has been explored, with some compounds showing effectiveness against fungal pathogens. This opens up possibilities for their use in treating fungal infections .
Bioactivity Design and Synthesis
The design and synthesis of novel 1,4-Pentadien-3-one derivatives with various bioactivities is a dynamic field of research. By modifying the chemical structure, researchers aim to enhance the biological activity and specificity of these compounds for different applications .
安全和危害
作用机制
Target of Action
1,4-Pentadien-3-one, also known as 3-Pentadienone, has been found to have significant antibacterial and antiviral activities . The primary targets of this compound are various plant pathogens, including the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV) . It also shows activity against bacterial strains such as Xanthomonas axonopodis pv. Citri (Xac), Xanthomonas oryzae pv. oryzae (Xoo), and Ralstonia solanacearum (Rs) .
Mode of Action
The compound interacts with its targets by binding to the coat protein of the TMV . This binding disrupts the normal function of the virus, leading to its inactivation. The binding affinity of 1,4-Pentadien-3-one to TMV coat protein is even better than that of ningnanmycin .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the target viruses and bacteria, leading to their inactivation
Result of Action
The result of the action of 1,4-Pentadien-3-one is the inactivation of the target viruses and bacteria . This leads to a decrease in the infection rates of the plants affected by these pathogens. For instance, some derivatives of 1,4-Pentadien-3-one have shown remarkable curative, protective, and inactivation activity against TMV .
属性
IUPAC Name |
penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-3-5(6)4-2/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUUFSAXZMGPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52501-13-0 | |
| Record name | Poly(vinyl ketone) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52501-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60337521 | |
| Record name | 1,4-Pentadien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Pentadien-3-one | |
CAS RN |
1890-28-4 | |
| Record name | Vinyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1890-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Divinyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001890284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Pentadien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIVINYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5WPQ70H2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of 1,4-pentadien-3-one derivatives?
A1: Research has shown that 1,4-pentadien-3-one derivatives exhibit a wide range of biological activities, including:* Antibacterial activity: Effective against various plant pathogens like Xanthomonas axonopodis pv. citri (Xac), Ralstonia solanacearum (R.s), and Xanthomonas oryzaepv. oryzae (Xoo). [, , , ]* Antifungal activity: Demonstrate broad-spectrum activity against fungal pathogens, with some compounds showing comparable efficacy to commercial fungicides. []* Antiviral activity: Effective against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), with some compounds demonstrating superior efficacy to commercial antiviral agents. [, , , ]* Anticancer activity: Exhibit antiproliferative activity against various cancer cell lines, including prostate and cervical cancer. [, , ]* Anti-inflammatory activity: Show promising anti-inflammatory effects, comparable to established anti-inflammatory drugs. [, , ]* Analgesic activity: Demonstrated effectiveness in reducing pain in animal models. []
Q2: How do 1,4-pentadien-3-one derivatives exert their biological effects?
A2: While the exact mechanisms of action for all biological activities are still under investigation, research suggests several potential mechanisms:* Inhibition of bacterial growth: Some derivatives disrupt bacterial cell wall formation and morphology. []* Interference with viral proteins: Certain derivatives exhibit strong binding affinity to viral coat proteins, potentially inhibiting viral replication. [, ]* Induction of apoptosis in cancer cells: Some derivatives trigger programmed cell death in cancer cells, leading to tumor growth inhibition. [, ]* Modulation of inflammatory pathways: Derivatives may exert anti-inflammatory effects by interacting with key signaling pathways involved in inflammation. [, ]
Q3: What is the molecular formula and weight of 1,4-pentadien-3-one?
A3: The molecular formula of 1,4-pentadien-3-one is C5H6O, and its molecular weight is 82.10 g/mol.
Q4: What spectroscopic data are typically used to characterize 1,4-pentadien-3-one derivatives?
A4: Common spectroscopic techniques used for structural characterization include:* Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon atoms in the molecule, respectively, helping determine the structure and conformation of the derivatives. [, , , , , , ] * Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, providing insights into its chemical structure. [, , , , , ]* Mass spectrometry (MS): MS techniques, such as Electrospray ionization tandem mass spectrometry (ESI-MS/MS), are used to determine the molecular weight, identify fragment ions, and elucidate fragmentation pathways of 1,4-pentadien-3-one derivatives. [, ]
Q5: How do structural modifications of 1,4-pentadien-3-one affect its biological activity?
A5: SAR studies have revealed the influence of various substituents on the biological activities of 1,4-pentadien-3-one derivatives:
- Antibacterial activity: Introduction of triazine, thioether triazole, and thiophene sulfonate moieties enhances antibacterial activity against specific plant pathogens. [, , ] Small electron-withdrawing groups on aromatic rings are generally favored. []
- Antifungal activity: The presence of sulfonamide groups contributes to potent fungicidal activity. []
- Antiviral activity: Incorporating 1,3,4-thiadiazole, 1,3,4-oxadiazole, and oxime ether groups enhances antiviral activity against TMV and CMV. [, , ]
- Anticancer activity: Derivatives with 1-alkyl-1H-imidazol-2-yl, ortho pyridyl, 1-alkyl-1H-benzo[d]imidazole-2-yl, 4-bromo-1-methyl-1H-pyrazol-3-yl, thiazol-2-yl, and 2-methyl-4-(trifluoromethyl)thiazol-5-yl substitutions show promising anticancer activity. []
- Anti-inflammatory activity: Incorporation of hydroxyl groups on the aromatic rings of E,E-1-(3'-indolyl)-5-(substituted phenyl)-1,4-pentadien-3-one derivatives enhances anti-inflammatory activity. []
Q6: How is computational chemistry employed in 1,4-pentadien-3-one research?
A6: Computational chemistry plays a crucial role in:* Understanding reaction mechanisms: Theoretical calculations help elucidate reaction pathways and predict product formation in reactions involving 1,4-pentadien-3-one derivatives. [, , ]* Developing quantitative structure-activity relationship (QSAR) models: 3D-QSAR models, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), aid in predicting the biological activities of new derivatives based on their structural features. []* Investigating molecular interactions: Molecular docking studies help visualize and analyze the binding interactions between 1,4-pentadien-3-one derivatives and their biological targets, providing insights into the mechanism of action. [, ]
Q7: What is known about the stability of 1,4-pentadien-3-one derivatives?
A7: The stability of these derivatives can vary depending on the specific substituents and environmental conditions. Research focuses on improving stability through:
- Formulation strategies: Developing suitable formulations to protect the compounds from degradation and improve solubility, bioavailability, and shelf life. [, ]
Q8: What is the safety profile of 1,4-pentadien-3-one derivatives?
A8: While many derivatives show promising biological activity, comprehensive toxicological data is crucial before clinical applications.
- In vitro and in vivo toxicity studies: Assessing the potential toxic effects of the compounds on cells and animal models. [, ]
Q9: Are there any drug delivery strategies being explored for 1,4-pentadien-3-one derivatives?
A9: Researchers are exploring targeted drug delivery strategies to enhance the therapeutic efficacy and minimize potential side effects of these compounds. This includes:* Nanoparticle-based delivery systems: Encapsulating the derivatives in nanoparticles to improve their solubility, stability, and target specificity. []* Conjugation to specific ligands: Attaching the compounds to molecules that bind to specific receptors on target cells or tissues.
Q10: What analytical methods are commonly used for 1,4-pentadien-3-one derivative analysis?
A10: Researchers utilize various analytical techniques for characterization, quantification, and monitoring of these compounds, including:
- Chromatographic methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to separate and quantify individual compounds in complex mixtures. [, ]
- Spectroscopic methods: NMR, IR, and MS techniques are employed for structural elucidation and quantification. [, , , , , , , ]
- Elemental analysis: Determining the elemental composition of the compounds to confirm their identity and purity. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



